Nitryl tetrafluoroborate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

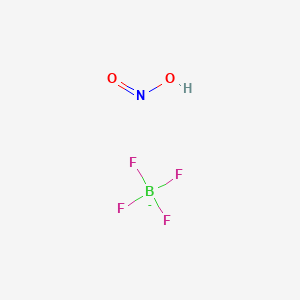

Nitryl tetrafluoroborate is a useful research compound. Its molecular formula is BF4HNO2- and its molecular weight is 133.82 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Nitration Reactions

Nitryl tetrafluoroborate is primarily used for nitration reactions due to its ability to generate nitronium ions (NO2+), which are highly reactive electrophiles. This compound has been shown to effectively nitrify nitrogen compounds and aromatic substrates, yielding corresponding N-nitro derivatives.

| Substrate Type | Reaction Outcome |

|---|---|

| Secondary aliphatic amines | N-nitro derivatives |

| Acyl aliphatic amines | N-nitro derivatives |

| Carbamate esters | N-nitro derivatives |

| Primary amides | N-nitro derivatives |

Synthesis of Nitro Compounds

Research indicates that this compound can be used to synthesize various nitro compounds efficiently. For instance, it has been employed in the nitration of meso-tetraphenylporphyrin, facilitating the production of mono- and bis-nitro derivatives without the need for extensive chromatography .

Applications in Battery Technology

This compound serves as an oxidizing agent in high-power lithium-ion battery technology. Its ability to facilitate electron transfer makes it valuable for large-scale applications such as plug-in hybrid vehicles .

Case Study 1: Nitration of Aryltrifluoroborates

A study demonstrated the use of nitronium tetrafluoroborate in the selective nitration of aryltrifluoroborates under mild conditions. The reaction was completed in just 30 seconds, yielding high purity products with excellent yields (up to 90% isolated yield) across various substrates .

Case Study 2: Synthesis of Anticancer Agents

Nitronium tetrafluoroborate has been utilized in synthesizing nitro-derivatives of chlorambucil conjugated to prasterone and pregnenolone, which exhibit anticancer properties. This application highlights its potential in pharmaceutical development .

化学反应分析

Nitration of Aromatic Compounds

Nitryl tetrafluoroborate is a highly effective nitrating agent for aromatic systems, particularly in non-aqueous solvents. The reaction proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) attacks electron-rich aromatic rings.

Mechanism :

-

Generation of NO₂⁺ :

NO2BF4→NO2++BF4− -

Electrophilic Attack :

The aromatic ring donates electron density to the nitronium ion, forming a resonance-stabilized arenium ion intermediate. -

Deprotonation :

Loss of a proton regenerates aromaticity, yielding the nitro-substituted product .

Applications :

-

Nitration of benzene derivatives under mild conditions (0–25°C) in solvents like acetonitrile or sulfolane .

-

Selective para-substitution in activated aromatics (e.g., toluene).

Hydrolysis and Solvolysis

This compound reacts vigorously with protic solvents, necessitating anhydrous conditions for storage and reactions.

Hydrolysis with Water

NO2BF4+H2O→HNO3+HBF4

This exothermic reaction produces nitric acid and tetrafluoroboric acid .

Reaction with Acetic Acid

In acetic acid, this compound forms acetyl nitrate:

NO2BF4+CH3COOH→CH3COONO2+HBF4

This reaction is slower than hydrolysis but accelerates at elevated temperatures .

Oxidation Reactions

This compound acts as a strong oxidizer in organic transformations:

Sulfides to Sulfoxides/Sulfones

R2SNO2BF4R2SOexcess NO2BF4R2SO2

Controlled stoichiometry determines whether sulfoxides or sulfones are the primary products .

Phosphines to Phosphine Oxides

R3PNO2BF4R3PO

This oxidation is rapid and quantitative under ambient conditions .

Thermal Decomposition

At elevated temperatures (>170°C), this compound decomposes into nitryl fluoride (NO₂F) and boron trifluoride (BF₃):

NO2BF4ΔNO2F+BF3

This exothermic decomposition limits its use in high-temperature reactions.

Reaction with Hydrogen Cyanide

In a solvent-free system, this compound reacts with gaseous hydrogen cyanide (HCN) to produce dinitrogen monoxide (N₂O) and carbon monoxide (CO):

HCN+NO2BF4→N2O+CO+HBF4

Subsequent oxidation of CO by excess NO₂BF₄ yields CO₂ and nitrosonium tetrafluoroborate (NOBF₄) :

CO+NO2BF4→CO2+NOBF4

Table 2: Thermal Stability Profile

| Temperature (°C) | Observation |

|---|---|

| <170 | Stable |

| 170–180 | Gradual decomposition |

| >180 | Rapid decomposition to NO₂F and BF₃ |

Mechanistic Considerations

The reactivity of this compound is governed by its ability to release NO₂⁺, a strong electrophile. Stabilization of the nitronium ion by the weakly coordinating BF₄⁻ anion enhances its nitrating potency compared to traditional nitrating mixtures . Computational studies (e.g., MP2-level ab initio calculations) suggest that intermediates such as CN–NO₂ may form during reactions with nitriles, though these species rapidly rearrange or decompose .

属性

分子式 |

BF4HNO2- |

|---|---|

分子量 |

133.82 g/mol |

IUPAC 名称 |

nitrous acid;tetrafluoroborate |

InChI |

InChI=1S/BF4.HNO2/c2-1(3,4)5;2-1-3/h;(H,2,3)/q-1; |

InChI 键 |

MSXLXAUEYQPTTG-UHFFFAOYSA-N |

规范 SMILES |

[B-](F)(F)(F)F.N(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。